molecular formula C10H18F2N2O2 B1378937 (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine CAS No. 1363384-67-1

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Cat. No.: B1378937
CAS No.: 1363384-67-1
M. Wt: 236.26 g/mol
InChI Key: MHRFRDWLNRHXMY-ZETCQYMHSA-N
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Description

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an aminomethyl group, and two fluorine atoms on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) is often used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while deprotection yields the free amine.

Scientific Research Applications

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is unique due to the presence of two fluorine atoms on the pyrrolidine ring, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in drug discovery and development.

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRFRDWLNRHXMY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363384-67-1
Record name tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
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(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
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(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Reactant of Route 5
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
Reactant of Route 6
(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

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